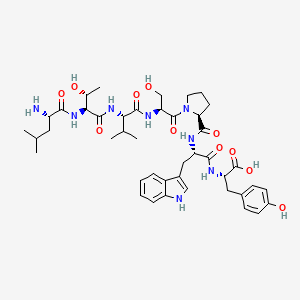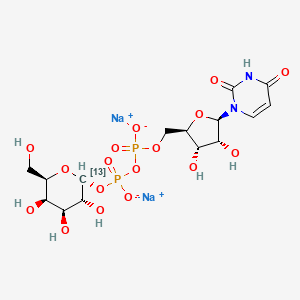
Miconazole-d2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Miconazole-d2 is a deuterated form of miconazole, an antifungal medication belonging to the imidazole class. This compound is used primarily in research settings to study the pharmacokinetics and metabolism of miconazole. The deuterium atoms replace hydrogen atoms in the miconazole molecule, which can help in tracing the compound in biological systems without altering its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of miconazole-d2 involves the incorporation of deuterium atoms into the miconazole molecule. This can be achieved through various methods, including:
Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterating agent such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis of miconazole can also introduce deuterium atoms into the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale deuterium exchange reactions or the use of deuterated starting materials. The process is optimized to ensure high yield and purity of the deuterated compound.
Chemical Reactions Analysis
Types of Reactions
Miconazole-d2, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: Miconazole can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the imidazole ring or other functional groups.
Substitution: Substitution reactions can occur at the aromatic rings or the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, which can be analyzed using techniques such as mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
Miconazole-d2 is used extensively in scientific research due to its deuterated nature, which allows for detailed studies of its pharmacokinetics and metabolism. Some key applications include:
Pharmacokinetic Studies: this compound is used to trace the absorption, distribution, metabolism, and excretion of miconazole in biological systems.
Metabolic Pathway Analysis: Researchers use this compound to study the metabolic pathways and identify metabolites formed in vivo.
Drug Interaction Studies: The compound is used to investigate potential drug-drug interactions and the effects of other compounds on miconazole metabolism.
Biological Research: this compound is used in studies related to fungal infections and the development of antifungal therapies.
Industrial Applications: The compound is used in the development and testing of new formulations and delivery systems for antifungal medications.
Mechanism of Action
Miconazole-d2 exerts its antifungal effects by inhibiting the biosynthesis of ergosterol, a crucial component of fungal cell membranes. This inhibition disrupts the integrity of the cell membrane, leading to increased permeability and leakage of essential cellular components, ultimately causing cell death. The primary molecular target is the enzyme lanosterol 14α-demethylase, which is part of the cytochrome P450 family.
Comparison with Similar Compounds
Miconazole-d2 can be compared with other antifungal agents in the imidazole class, such as:
Clotrimazole: Similar to miconazole, clotrimazole inhibits ergosterol synthesis but has different pharmacokinetic properties.
Ketoconazole: Another imidazole antifungal, ketoconazole has a broader spectrum of activity but is associated with more significant side effects.
Econazole: Econazole is used primarily for topical applications and has a similar mechanism of action to miconazole.
Uniqueness
The uniqueness of this compound lies in its deuterated nature, which allows for precise tracing and analysis in research settings without altering its pharmacological effects. This makes it an invaluable tool for studying the pharmacokinetics and metabolism of miconazole.
Conclusion
This compound is a valuable compound in scientific research, offering insights into the pharmacokinetics, metabolism, and mechanism of action of miconazole. Its deuterated nature provides unique advantages in tracing and analyzing the compound in biological systems, making it an essential tool in the development of antifungal therapies and drug interaction studies.
Properties
Molecular Formula |
C18H14Cl4N2O |
|---|---|
Molecular Weight |
418.1 g/mol |
IUPAC Name |
1-[2-(2,4-dichlorophenyl)-2-[dideuterio-(2,4-dichlorophenyl)methoxy]ethyl]imidazole |
InChI |
InChI=1S/C18H14Cl4N2O/c19-13-2-1-12(16(21)7-13)10-25-18(9-24-6-5-23-11-24)15-4-3-14(20)8-17(15)22/h1-8,11,18H,9-10H2/i10D2 |
InChI Key |
BYBLEWFAAKGYCD-KBMKNGFXSA-N |
Isomeric SMILES |
[2H]C([2H])(C1=C(C=C(C=C1)Cl)Cl)OC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3R,4R)-2-(hydroxymethyl)-1-[4-[4-(trifluoromethyl)phenyl]butyl]pyrrolidine-3,4-diol](/img/structure/B12398246.png)
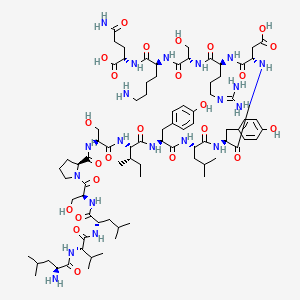

![2-[(3~{S})-3-azanylpiperidin-1-yl]-4-[[3,5-bis(2-cyanopropan-2-yl)phenyl]amino]pyrimidine-5-carboxamide](/img/structure/B12398261.png)
pyrimidine-2,4-dione](/img/structure/B12398270.png)
![3-({6-Chloro-7-Fluoro-2-Methyl-1-[2-Oxo-2-(Spiro[cyclopropane-1,3'-Indol]-1'(2'h)-Yl)ethyl]-1h-Indol-3-Yl}sulfanyl)-2-Fluorobenzoic Acid](/img/structure/B12398278.png)

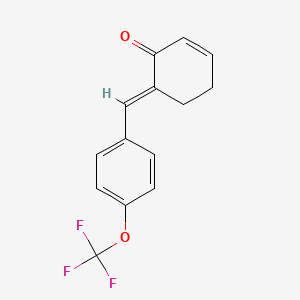
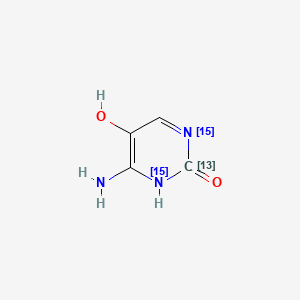

![(1R,9S,12S,15R,16E,18S,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-30-methoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B12398310.png)

